BenchChemオンラインストアへようこそ!

(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate

Arachidonic Acid Synthesis Inhibition Hepatoma Cell Lipid Metabolism Omega-3 PUFA Comparative Pharmacology

The target compound, (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate, is the N-hydroxysuccinimidyl (NHS) ester of heneicosapentaenoic acid (HPA, 21:5 n-3). HPA is a very long-chain omega-3 polyunsaturated fatty acid (PUFA) structurally analogous to eicosapentaenoic acid (EPA, 20:5 n-3) but elongated by one carbon at the carboxyl terminus, which shifts the first double bond to the Δ6 position.

Molecular Formula C25H35NO4
Molecular Weight 413.5 g/mol
Cat. No. B13848642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate
Molecular FormulaC25H35NO4
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C25H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-
InChIKeyFLTVTJWPFMIIMJ-JLNKQSITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPA NHS Ester (2,5-Dioxopyrrolidin-1-yl Henicosapentaenoate): Chemical Profile for Procurement & Research Selection


The target compound, (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate, is the N-hydroxysuccinimidyl (NHS) ester of heneicosapentaenoic acid (HPA, 21:5 n-3). HPA is a very long-chain omega-3 polyunsaturated fatty acid (PUFA) structurally analogous to eicosapentaenoic acid (EPA, 20:5 n-3) but elongated by one carbon at the carboxyl terminus, which shifts the first double bond to the Δ6 position [1]. The NHS ester functionalization converts the carboxylic acid into an amine-reactive active ester, enabling efficient one-step bioconjugation to primary amines on proteins, peptides, and amine-modified oligonucleotides under mild physiological conditions [2]. This compound integrates the unique Δ6 double-bond architecture of HPA with the well-established NHS ester chemistry platform, creating a molecular probe for structure-activity studies that cannot be replicated by EPA-NHS or DHA-NHS esters.

Why EPA-NHS and DHA-NHS Esters Cannot Substitute HPA-NHS in Structure-Activity Studies


Generic substitution of HPA-NHS ester with EPA-NHS or DHA-NHS esters fails because the HPA backbone confers a distinct stereoelectronic environment at the carboxyl-proximal region. In HPA, all five double bonds are displaced one carbon away from the carboxyl group relative to EPA, placing the first unsaturation at Δ6 instead of Δ5 [1]. This single-carbon shift alters the fatty acid's interaction with lipid-metabolizing enzymes: HPA is a stronger inhibitor of arachidonic acid synthesis from α-linolenic acid than EPA, DHA, or arachidonic acid itself, yet is a poor substrate for prostaglandin H synthase (PGHS/COX) and 5-lipoxygenase [1]. Consequently, an HPA-conjugated probe reports on a different pharmacophore space than EPA- or DHA-conjugated probes, making direct substitution scientifically invalid for experiments probing double-bond positional effects on protein-lipid interactions or eicosanoid pathway modulation.

HPA NHS Ester: Quantitative Differentiation Evidence vs. EPA, DHA & Arachidonic Acid


HPA Is a Stronger Inhibitor of Arachidonic Acid Synthesis than EPA, DHA, or AA in Hepatoma Cells

In a direct head-to-head comparative study using hepatoma cells, HPA demonstrated stronger inhibition of the conversion of both α-linolenic acid and dihomo-γ-linolenic acid to arachidonic acid (AA) compared to EPA, DHA, and AA itself [1]. This establishes HPA as the most potent inhibitor of AA synthesis among the tested n-3 PUFAs, a property directly attributable to its Δ6 double-bond architecture.

Arachidonic Acid Synthesis Inhibition Hepatoma Cell Lipid Metabolism Omega-3 PUFA Comparative Pharmacology

HPA Is a Poor Substrate for Prostaglandin H Synthase and 5-Lipoxygenase, Minimizing Probe-Induced Eicosanoid Artifacts

In enzyme activity assays, HPA was characterized as a poor substrate for both prostaglandin H synthase (PGHS, also known as cyclooxygenase) and 5-lipoxygenase, meaning it is not efficiently converted to downstream eicosanoid products [1]. In contrast, EPA and AA are effective substrates for these enzymes, generating prostaglandins and leukotrienes that can confound experimental readouts when used as conjugated probes.

Prostaglandin H Synthase Substrate Specificity 5-Lipoxygenase Activity Eicosanoid Pathway Probe Development

HPA Inhibits Thromboxane Synthesis in Isolated Platelets as Efficiently as EPA

In isolated platelet preparations, HPA inhibited thromboxane synthesis with efficiency equal to that of EPA [1]. This demonstrates that despite its poor substrate activity for PGHS, HPA retains the ability to modulate the cyclooxygenase pathway through enzyme inactivation, achieving anti-thrombotic effects comparable to the clinically relevant EPA without generating prostanoid metabolites.

Thromboxane Synthesis Inhibition Isolated Platelet Assay Omega-3 PUFA Anti-Thrombotic Activity

HPA Incorporates into Cellular Phospholipids and Triacylglycerol with Efficiency Comparable to EPA and DHA

In cell culture incorporation studies, HPA was incorporated into both phospholipids and triacylglycerol to a similar extent as EPA and DHA, demonstrating that the additional carbon and Δ6 double bond do not impair membrane integration efficiency [1]. In vivo studies further confirmed that HPA incorporates into phospholipids and triacylglycerol with the same efficiency as EPA and DHA [2].

Cellular Lipid Incorporation Phospholipid Membrane Integration PUFA Metabolic Tracing

HPA Inactivates Prostaglandin H Synthase as Rapidly as Arachidonic Acid, EPA, and DHA

Despite being a poor substrate for PGHS, HPA inactivates the enzyme as rapidly as arachidonic acid, EPA, and DHA [1]. This dissociation between substrate activity and enzyme inactivation kinetics is a unique feature of HPA's Δ6 double-bond configuration: HPA acts as a mechanism-based inactivator that binds and disables the enzyme without itself being converted to pro-inflammatory prostanoid products.

PGHS/COX Enzyme Inactivation Kinetics Suicide Substrate Mechanism Cyclooxygenase Irreversible Inhibition

NHS Ester Functionalization Enables >90% Conjugation Yield to Primary Amines Under Mild Conditions — Superior to Free Fatty Acid Coupling

The NHS ester moiety enables efficient one-step conjugation to primary amines under mild conditions (pH 7.2–8.5, room temperature, aqueous/organic cosolvent). In a representative NHS ester formation study, free fatty acids reacted with N-hydroxysuccinimide achieved a 93.5% yield within 10 minutes at room temperature [1]. This reactivity profile is a class-level characteristic of NHS esters and stands in contrast to free fatty acids, which require in situ activation via carbodiimide reagents (e.g., EDC/DCC), introduce additional variability, and typically achieve lower and less reproducible conjugation efficiencies in complex biological samples.

NHS Ester Bioconjugation Efficiency Amine-Reactive Probe Chemistry Protein Labeling Yield Optimization

HPA NHS Ester: Targeted Research & Industrial Application Scenarios


Chemical Biology: Synthesis of HPA-Modified Protein Probes for Eicosanoid Pathway Target Identification

The HPA-NHS ester enables direct conjugation of the Δ6-heneicosapentaenoyl moiety to lysine residues or N-termini of purified proteins, antibodies, or peptide ligands. Because HPA is a poor PGHS/5-LOX substrate yet a rapid PGHS inactivator , the resulting HPA-protein conjugates can be used in pull-down or affinity-labeling experiments to identify PGHS/COX-interacting partners without generating probe-derived prostaglandin background. This application leverages the unique combination of enzyme inactivation potency and metabolic inertness that EPA-NHS and AA-NHS conjugates cannot provide.

Lipidomics & Membrane Biology: Metabolic Tracing of Δ6-PUFA Incorporation into Cellular Membranes

The HPA-NHS ester can be conjugated to fluorophores, biotin, or stable-isotope tags for tracking the subcellular distribution and metabolic fate of Δ6-PUFAs. Since HPA incorporates into phospholipids and triacylglycerol with the same efficiency as EPA and DHA in both cell culture and in vivo , HPA-based tracers enable direct comparative studies of how double-bond positional isomerism (Δ6 vs. Δ5) affects membrane microdomain partitioning, lipid raft association, and metabolic channeling — questions that cannot be addressed with EPA- or DHA-derived probes.

Drug Discovery: High-Throughput Screening for Inhibitors of Arachidonic Acid Synthesis Using HPA as a Positive Control Scaffold

HPA's demonstrated superiority over EPA, DHA, and AA as an inhibitor of arachidonic acid synthesis from α-linolenic acid in hepatoma cells positions HPA-conjugated probes as optimal positive control reagents in HTS campaigns targeting the AA synthesis pathway (FADS1/FADS2/ELOVL desaturase-elongase axis). The NHS ester form enables immobilization on sensor chips (SPR), microplates, or affinity resins for competitive binding assays, providing a consistent and reproducible positive control that outperforms EPA- or DHA-based immobilized ligands.

Quote Request

Request a Quote for (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.